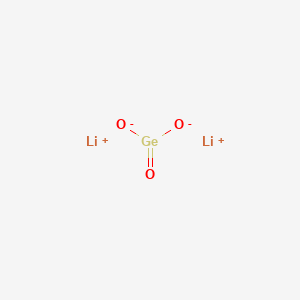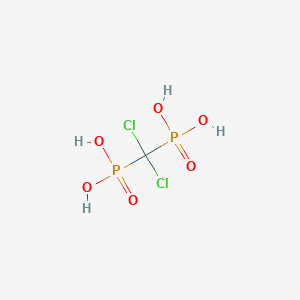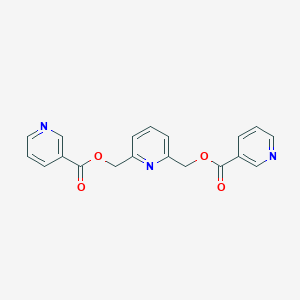
2,6-Pyridine dimethanol dinicotinoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Pyridine dimethanol dinicotinoate, also known as PDN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PDN belongs to the family of pyridine-based compounds, and its unique structure makes it a promising candidate for drug development, catalysis, and material science.
Mécanisme D'action
The exact mechanism of action of 2,6-Pyridine dimethanol dinicotinoate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. 2,6-Pyridine dimethanol dinicotinoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 2,6-Pyridine dimethanol dinicotinoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the antioxidant response in the body.
Effets Biochimiques Et Physiologiques
2,6-Pyridine dimethanol dinicotinoate has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2,6-Pyridine dimethanol dinicotinoate has also been shown to enhance the antioxidant defense system in the body by increasing the activity of antioxidant enzymes. Furthermore, 2,6-Pyridine dimethanol dinicotinoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Pyridine dimethanol dinicotinoate has several advantages for lab experiments, such as its ease of synthesis and high stability. 2,6-Pyridine dimethanol dinicotinoate is also relatively non-toxic and has low side effects, making it a safe compound to work with. However, 2,6-Pyridine dimethanol dinicotinoate has some limitations, such as its low solubility in water and some organic solvents. This can limit its use in certain experiments and applications.
Orientations Futures
There are several future directions for the research on 2,6-Pyridine dimethanol dinicotinoate. One direction is to further investigate its potential applications in drug development, particularly for the treatment of inflammatory diseases and cancer. Another direction is to explore its catalytic properties and develop new synthetic methodologies using 2,6-Pyridine dimethanol dinicotinoate as a catalyst. Furthermore, the use of 2,6-Pyridine dimethanol dinicotinoate as a building block for the synthesis of novel materials can be further explored, particularly for applications in energy storage and conversion.
Méthodes De Synthèse
2,6-Pyridine dimethanol dinicotinoate can be synthesized by reacting nicotinic acid with formaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the final product. The yield of 2,6-Pyridine dimethanol dinicotinoate can be improved by optimizing the reaction conditions, such as the reaction temperature, the concentration of the reagents, and the reaction time.
Applications De Recherche Scientifique
2,6-Pyridine dimethanol dinicotinoate has been extensively studied for its potential applications in drug development. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases. 2,6-Pyridine dimethanol dinicotinoate has also been studied for its catalytic properties, as it can act as a Lewis acid catalyst in various organic reactions. Furthermore, 2,6-Pyridine dimethanol dinicotinoate has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and coordination polymers.
Propriétés
Numéro CAS |
14115-70-9 |
|---|---|
Nom du produit |
2,6-Pyridine dimethanol dinicotinoate |
Formule moléculaire |
C19H15N3O4 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
[6-(pyridine-3-carbonyloxymethyl)pyridin-2-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C19H15N3O4/c23-18(14-4-2-8-20-10-14)25-12-16-6-1-7-17(22-16)13-26-19(24)15-5-3-9-21-11-15/h1-11H,12-13H2 |
Clé InChI |
ILJAABCGIIKWLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3 |
SMILES canonique |
C1=CC(=NC(=C1)COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3 |
Autres numéros CAS |
14115-70-9 |
Synonymes |
2,6-pyridine dimethanol dinicotinoate IFT. 1004 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



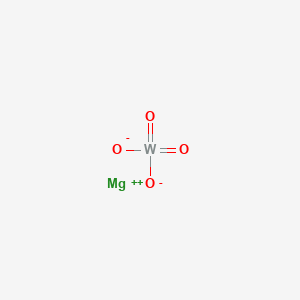
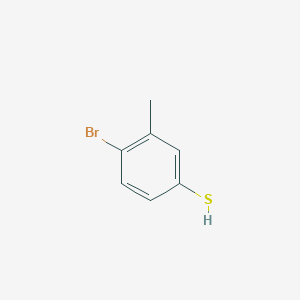
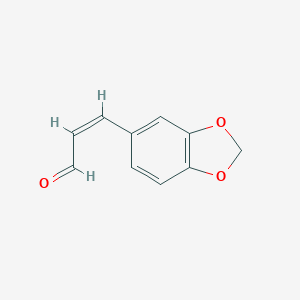
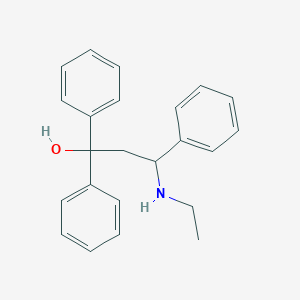
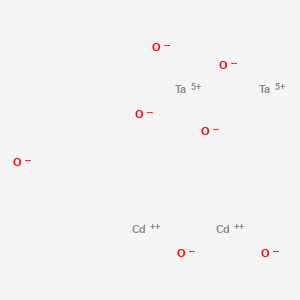
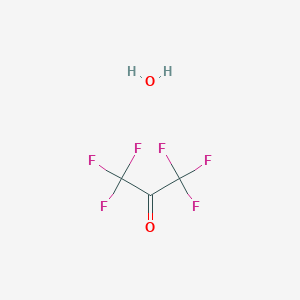
![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)
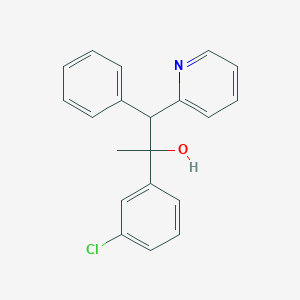

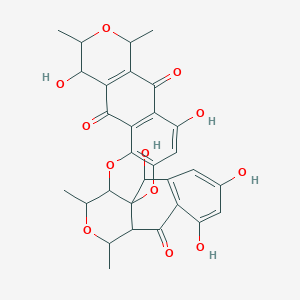
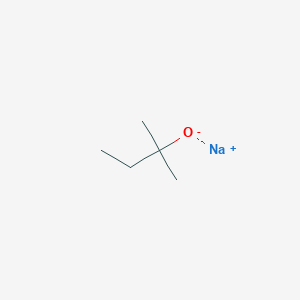
![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
